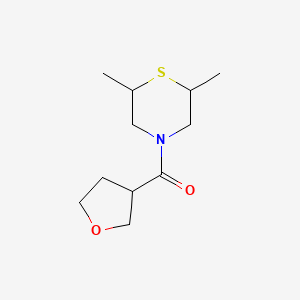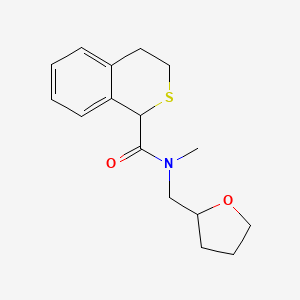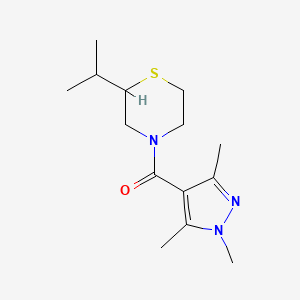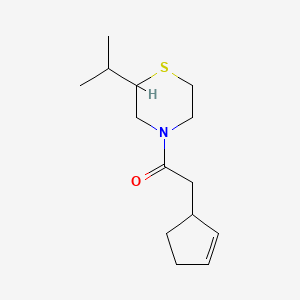
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, also known as OPI, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the modulation of certain ion channels in the brain, particularly the voltage-gated sodium channels. Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to selectively inhibit the activity of these channels, which results in a decrease in neuronal excitability. This mechanism of action is similar to that of other sodium channel blockers, such as lidocaine and tetrodotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone are primarily related to its ability to modulate the activity of sodium channels in the brain. This results in a decrease in neuronal excitability, which can have a range of effects depending on the specific context. In general, Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have anticonvulsant and analgesic effects, which make it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its selectivity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels, which can help to elucidate the mechanisms underlying various neurological disorders. However, one limitation of using Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of interest is the development of more selective and potent derivatives of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, which could be used to further elucidate the mechanisms underlying various neurological disorders. Another area of interest is the development of novel drug delivery systems for Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, which could improve its bioavailability and extend its half-life. Finally, there is also potential for the use of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone in the development of new therapeutics for neurological disorders, particularly those that are resistant to current treatments.
Synthesemethoden
The synthesis of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the reaction of oxolane-2-carboxylic acid with 2-(2-propan-2-ylthiomorpholin-4-yl)ethylamine in the presence of coupling reagents. The resulting product is then subjected to further purification steps to obtain pure Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone. This synthesis method has been optimized to produce high yields of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone with excellent purity.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone a useful tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-9(2)11-8-13(5-7-16-11)12(14)10-4-3-6-15-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSMZIWFDDGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)

